Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate

Description

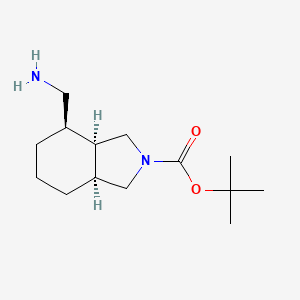

Chemical Identity: Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1250993-62-4) is a bicyclic compound featuring a hexahydroisoindole core with a tert-butyl carbamate protecting group and an aminomethyl substituent at the 4-position. Its molecular formula is C₁₄H₂₆N₂O₂, with a molar mass of 254.37 g/mol . The racemic nature indicates a 1:1 mixture of enantiomers, which is critical for stereochemical studies and pharmacological applications.

Properties

IUPAC Name |

tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHYPICLWVHFR-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The preparation of Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step synthetic procedures. These routes often start with the formation of the hexahydroisoindole core, followed by the introduction of the tert-butyl ester and aminomethyl functional groups. Key steps may include cyclization reactions, amination, and esterification.

Reaction Conditions: : Critical conditions for these synthetic routes generally include the use of strong acids or bases as catalysts, controlled temperatures (often between -10°C to 100°C), and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. Solvents like dichloromethane, ethanol, and tetrahydrofuran are frequently employed to optimize yields and purity.

Industrial Production Methods

Scaling up the production of this compound for industrial applications involves batch or continuous flow processes. These methods focus on enhancing efficiency, reducing costs, and ensuring consistent quality. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation steps, while automated reactors maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: : Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: : Typically conducted with reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: : Commonly achieved using reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions often occur in the presence of halogenating agents or under basic conditions.

Common Reagents and Conditions: : These reactions generally require carefully selected reagents and conditions to proceed efficiently:

Oxidation: : Aqueous or organic solvents at temperatures ranging from 0°C to 50°C.

Reduction: : Anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran.

Substitution: : Basic conditions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products: : The primary products from these reactions vary based on the specific conditions but often include derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated compounds, which expand its chemical versatility.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Activities :

- Antidepressant Potential : Studies indicate that isoindole derivatives can exhibit antidepressant-like effects. The specific stereochemistry of Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate may contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may provide neuroprotective benefits, making this compound a candidate for further investigation in neurodegenerative disease models.

-

Drug Development :

- The compound's unique functional groups allow for modifications that can lead to the development of new therapeutic agents. The synthesis of analogs could yield compounds with enhanced efficacy or reduced side effects.

- Interaction studies are vital for understanding the pharmacodynamics and pharmacokinetics of this compound, which can inform its viability as a therapeutic agent.

Case Study 1: Antidepressant Activity

A study conducted on isoindole derivatives demonstrated that specific modifications could enhance their antidepressant activity in animal models. The unique stereochemistry of this compound was hypothesized to play a significant role in modulating serotonin receptors.

Case Study 2: Neuroprotection

Research indicated that similar compounds could protect neuronal cells from oxidative stress. The potential for this compound to exhibit neuroprotective properties warrants further exploration in models of Alzheimer's disease.

Mechanism of Action

The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves several molecular targets and pathways:

Molecular Targets: : This compound interacts with various enzymes, receptors, and proteins, influencing their activity and function.

Pathways Involved: : It modulates key biochemical pathways, including signal transduction, metabolic pathways, and gene expression. These interactions can lead to changes in cellular behavior, highlighting its potential in therapeutic applications.

Comparison with Similar Compounds

Structural Features :

- Core : Hexahydroisoindole (a bicyclic structure with fused cyclohexane and pyrrolidine rings).

- Protective Group : tert-Butoxycarbonyl (Boc) at the 2-position, enhancing stability during synthetic procedures.

- Substituent: Aminomethyl (–CH₂NH₂) at the 4-position, providing a reactive site for further functionalization .

For example, describes the synthesis of a related compound using RuO₂-mediated oxidation and NaIO₄ for ring modification .

Applications: This compound is a key intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) drugs due to its bicyclic amine structure, which mimics bioactive scaffolds. Its aminomethyl group enables conjugation with pharmacophores or targeting moieties .

The following table compares the target compound with structurally and functionally related molecules:

Key Findings :

Structural Impact on Reactivity: The aminomethyl group in the target compound enhances nucleophilicity compared to the simpler amino (–NH₂) group in CAS 1251001-17-8, enabling selective alkylation or acylation reactions . The hexahydroisoindole core provides greater conformational flexibility than the rigid pyrrolopyridine system (CAS 351370-99-5), which may influence binding to biological targets .

Physicochemical Properties: Lipophilicity: The tert-butyl group in all compared compounds increases logP values, but the aminomethyl substituent in the target compound introduces polar character, balancing solubility and membrane permeability . Stability: Boc-protected analogs (e.g., CAS 1250993-62-4) exhibit superior stability under acidic conditions compared to unprotected amines, critical for oral drug delivery .

Synthetic Utility: Compounds like CAS 1251001-17-8 are often intermediates in synthesizing peptidomimetics, while the target compound’s aminomethyl group allows for modular derivatization (e.g., Schiff base formation) . highlights isoindole derivatives with aryl substituents (e.g., chlorophenyl) synthesized via Diels-Alder reactions, contrasting with the target compound’s amine-focused reactivity .

In contrast, oxazole-containing analogs () are explored for kinase inhibition due to heteroaromatic interactions .

Biological Activity

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol, this compound exhibits a hexahydro-isoindole structure that is crucial for its pharmacological properties .

Chemical Structure and Properties

The compound features:

- Aminomethyl group at the 4-position

- Tert-butyl group which enhances solubility

- Hexahydro structure , contributing to its biological interactions

These structural characteristics are essential for the compound's reactivity and potential therapeutic applications.

Medicinal Applications

This compound has been primarily studied for its role in:

- Neuroprotective effects : Similar compounds have shown promise in protecting neuronal cells from damage.

- Antidepressant activity : The structural analogs have been linked to modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies focus on:

- Binding affinity to various receptors

- Metabolic pathways that influence bioavailability and efficacy

These studies are essential for elucidating the therapeutic potential of the compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate | Structure | Exhibits different stereochemistry which may influence biological activity. |

| (5-methylisoindolin-1-one) | Structure | Known for neuroprotective effects; lacks aminomethyl substituent. |

| (N-benzylisoindoline) | Structure | Exhibits distinct pharmacological profiles compared to isoindoles. |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may confer unique biological activities not observed in its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Techniques : Multi-step organic synthesis methods are employed to optimize yield and purity.

- Biological Assays : In vitro assays demonstrate promising results in terms of receptor binding and neuroprotective effects.

- Pharmacokinetic Profiling : Early data suggest favorable absorption characteristics, although further studies are required to fully understand its metabolic fate.

Q & A

Q. Reference :

Basic: How can the stereochemistry and purity of this racemic compound be validated?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to verify axial/equatorial proton orientations in the hexahydro-isoindole ring.

- Chiral HPLC : Confirm racemic nature using a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients.

Q. Example NMR Data :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (Boc) | 1.40 | Singlet | tert-butyl |

| CH₂ (aminomethyl) | 3.10 | Multiplet | Axial protons |

Q. Reference :

Advanced: What advanced strategies resolve enantiomers of this racemic compound for biological studies?

Methodological Answer:

- Chiral Resolution : Employ phosphine-catalyzed stereoconvergent γ-additions () to selectively derivatize enantiomers.

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) in organic solvents to hydrolyze one enantiomer preferentially.

- Dynamic Kinetic Resolution (DKR) : Combine Ru-based catalysts with enzymatic hydrolysis for racemization and separation.

Q. Comparison Table :

| Method | Efficiency (ee%) | Scalability |

|---|---|---|

| Chiral HPLC | >99% | Low (analytical) |

| Enzymatic | 80–90% | Moderate |

| DKR | >95% | High |

Q. Reference :

Advanced: How can the aminomethyl group be functionalized to study structure-activity relationships (SAR)?

Methodological Answer:

- Acylation : React with activated esters (e.g., NHS esters) in DMF at room temperature.

- Reductive Amination : Use aldehydes/ketones with NaBH₃CN in MeOH to introduce alkyl/aryl groups.

- Click Chemistry : Perform Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives.

Q. Example Reaction Conditions :

| Reaction | Reagents | Time | Yield |

|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM | 2h | 85% |

| Reductive Amination | Benzaldehyde, NaBH₃CN | 12h | 70% |

Q. Reference :

Advanced: How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

Cross-Validation : Compare C NMR chemical shifts with DFT-calculated values (e.g., using Gaussian).

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts).

Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.

Case Study : A 0.2 ppm deviation in H NMR for NH protons was resolved via X-ray data (SHELXL refinement), confirming a hydrogen-bonding network .

Q. Reference :

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Store at −20°C under inert atmosphere (N₂/Ar) to prevent Boc deprotection.

- pH Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed.

- Light Sensitivity : Protect from UV exposure to prevent isoindole ring photooxidation.

Q. Stability Data :

| Condition | Degradation (%/24h) |

|---|---|

| 25°C, Air | 15% |

| −20°C, N₂ | <1% |

Q. Reference :

Advanced: How to model this compound’s conformational flexibility for drug-target docking studies?

Methodological Answer:

Molecular Dynamics (MD) : Simulate the hexahydro-isoindole ring puckering in explicit solvent (e.g., water) using AMBER/CHARMM.

Docking Software : Use AutoDock Vina with X-ray-derived torsional constraints (from SHELXL output) .

QM/MM Hybrid : Apply DFT (B3LYP/6-31G*) for ligand geometry optimization before docking.

Q. Conformational Analysis :

| Conformer | Energy (kcal/mol) | Predicted Activity |

|---|---|---|

| Chair | 0.0 | High |

| Boat | 2.5 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.